3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spirocyclic derivatives, which are recognized for their significance in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl group serves as a protective moiety, enhancing the compound's stability during chemical reactions.
This compound can be classified under the category of spirocyclic amino acids, which are often utilized in pharmaceutical applications. Its structural formula is denoted as C16H27NO4, with a molecular weight of approximately 297.39 g/mol. The compound is primarily synthesized for research purposes and is not intended for therapeutic applications.
The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid typically involves several key steps:
The molecular structure of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid features a spirocyclic arrangement that includes both nitrogen and carbon atoms in its ring structure. The specific arrangement contributes to its unique chemical properties and reactivity.
The compound exhibits a melting point range between 104°C and 108°C, indicating its solid-state characteristics at room temperature .
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can undergo various chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used, showcasing the compound's versatility in synthetic chemistry.
The mechanism of action for 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with biological targets at the molecular level. The spirocyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as modulation of signaling pathways or inhibition of microbial growth, making it a valuable scaffold in drug design and development .
The physical properties of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid include:
Chemical properties include the presence of functional groups such as carbonyls, amides, and ethers that contribute to its reactivity profile .
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid has several notable applications in scientific research:
The ongoing research into this compound continues to reveal potential implications across various fields, highlighting its importance in both academic and industrial contexts.
Ring-closing metathesis (RCM) has emerged as the most efficient strategy for constructing the spiro[5.5]undecane architecture. This method utilizes diene precursors featuring appropriately positioned olefin termini that undergo intramolecular cyclization upon exposure to Grubbs-type catalysts. A critical advantage of RCM is its ability to form the central spiro carbon with minimal functional group interference. The synthesis typically employs N-allyl-4-piperidone derivatives that are subjected to RCM under inert atmospheres, generating the 3-azaspiro[5.5]undecane skeleton in a single step [3]. Catalyst selection profoundly influences yield, with second-generation Grubbs catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) providing optimal results due to enhanced stability and reactivity. Typical reaction conditions involve dilute solutions (0.01–0.05 M) in dichloromethane or toluene at 40–60°C for 12–24 hours, achieving cyclization yields of 68–85% .
Table 1: Optimization of RCM Conditions for Spiro[5.5]undecane Formation
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Grubbs I (First Gen) | Dichloromethane | 40 | 24 | 52 |
Grubbs II (Second Gen) | Toluene | 50 | 12 | 85 |
Hoveyda-Grubbs II | Dichloromethane | 40 | 18 | 78 |
Post-RCM hydrogenation (H₂, Pd/C) is often employed to saturate the newly formed cyclohexenyl ring, enhancing scaffold stability. Microwave-assisted RCM has recently demonstrated potential for reducing reaction times to under 2 hours while maintaining yields above 75% . The method's versatility allows incorporation of the carboxylic acid moiety at position 7 through judicious selection of substituted precursors prior to cyclization.
Stereoselective construction of the spirocyclic system presents significant synthetic challenges due to the potential for epimerization at the spiro carbon and adjacent chiral centers. Two primary strategies enable stereocontrol: substrate-directed diastereoselection and asymmetric catalysis. In substrate-directed approaches, chiral auxiliaries or existing stereocenters in the diene precursor govern the facial selectivity during ring closure. For instance, incorporating chiral α-methylbenzylamine groups on nitrogen induces diastereomeric excess exceeding 90% in model systems .
Conformational analysis via density functional theory (DFT) calculations reveals that the energy barrier for spiro carbon inversion in 7-substituted derivatives is approximately 20 kcal/mol, necessitating careful control during synthesis to prevent racemization. Eight-membered unsaturated lactam intermediates exhibit superior β-turn inducing capabilities and conformational stability compared to smaller rings, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography . Solvent polarity profoundly impacts stereoselectivity, with aprotic media (acetonitrile, tetrahydrofuran) favoring the desired (S)-configuration at the spiro center. Kinetic resolution using chiral catalysts during RCM represents an emerging approach, though current applications to this specific scaffold remain exploratory.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting moiety for the nitrogen within the 3-azaspiro[5.5]undecane system, providing both steric bulk and chemical orthogonality during synthetic manipulations. Standard Boc introduction employs di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases (e.g., N,N-diisopropylethylamine, sodium carbonate) in aprotic solvents such as tetrahydrofuran or dichloromethane. The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon, generating the sterically shielded tert-butyl carbamate [6].
Stability studies reveal the Boc group remains intact under diverse reaction conditions except strong acids or prolonged heating. Accelerated stability testing demonstrates:
Table 2: Stability Profile of Boc-Protected 3-Azaspiro[5.5]undecane
Condition | Temperature | Time | Degradation (%) |
---|---|---|---|
Trifluoroacetic Acid/DCM (1:1) | 25°C | 30 min | 100 |
Hydrochloric Acid (1M) | 25°C | 2 h | 100 |
Sodium Hydroxide (0.1M) | 25°C | 24 h | <5 |
Triethylamine | 60°C | 72 h | 0 |
The electron-donating nature of the spirocyclic framework enhances Boc stability compared to linear analogues, attributed to reduced nitrogen nucleophilicity. Fourier-transform infrared spectroscopy (FTIR) analysis confirms the absence of N-deprotection during carboxyl group manipulations at position 7 when mild bases (pyridine, potassium carbonate) are employed [4].
Controlled deprotection of the Boc group requires acidic conditions, typically employing mineral acids (hydrochloric acid in dioxane) or Brønsted acids (trifluoroacetic acid in dichloromethane). Trifluoroacetic acid-mediated deprotection proceeds via A₂ mechanism (acid-catalyzed unimolecular decomposition), forming the tert-butyl cation and free amine. Kinetic studies reveal pseudo-first-order kinetics with half-lives of 8–15 minutes in 50% trifluoroacetic acid/dichloromethane at 0°C [6].
Notably, the 7-carboxylic acid substituent influences deprotection kinetics. Protonation of the carboxylate generates a proximal positive charge, accelerating Boc cleavage through electrostatic assistance. This neighboring group effect reduces deprotection time by 40% compared to non-carboxylated analogues. Alternative deprotection methods include:
Following deprotection, the liberated amine is highly susceptible to oxidation and requires immediate use or conversion to stable salts (hydrochloride, trifluoroacetate) for storage. Under standard conditions (pH 7–9, 25°C), the free amine exhibits stability for 48 hours before significant degradation occurs [4] [9].
Regioselective introduction of the carboxylic acid at position 7 of the spiro[5.5]undecane framework employs three primary strategies: transition-metal-mediated carbon dioxide insertion, Kolbe-Schmitt carboxylation, and functional group interconversion. Direct carbon dioxide fixation using palladium or rhodium catalysts under pressure (1–5 atm CO₂) enables carboxylation of pre-installed halogens at position 7. For example, treatment of 7-bromo-3-Boc-3-azaspiro[5.5]undecane with [Rh(OH)(cod)]₂ catalyst, 1,3-bis(diphenylphosphino)propane ligand, and cesium fluoride in dioxane at 60°C affords the carboxylic acid in 74–82% yield [5].
Cyclodextrin-mediated carboxylation represents an innovative approach for unactivated positions. β-Cyclodextrin forms inclusion complexes that orient carbon tetrachloride as carboxylating agent specifically toward position 7 due to cavity size matching (6.0–6.4 Å diameter). This method achieves >90% regioselectivity in aqueous alkaline conditions at 50°C, though yields remain moderate (45–60%) due to competing hydrolysis [5]. Late-stage oxidation of hydroxymethyl or formyl groups at position 7 provides alternative pathways:
These methods maintain Boc integrity while achieving near-quantitative conversion to carboxylic acids when carefully controlled.
The carboxylic acid at position 7 serves as a versatile handle for diversification into amides and esters, crucial for modifying physicochemical properties in pharmaceutical applications. Esterification employs classical Steglich conditions (N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine) in dichloromethane or transesterification with alkyl halides using potassium carbonate in dimethylformamide. Methyl and ethyl esters form quantitatively within 2 hours at 25°C, while hindered tert-butyl esters require 18 hours at 60°C [4].
Amide bond formation leverages peptide coupling agents with minimal epimerization risk:
Table 3: Coupling Efficiency for 7-Carboxylic Acid Derivatives
Coupling Agent | Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
1,3-Dicyclohexylcarbodiimide | Benzylamine | 12 | 65 | 95 |
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Glycine ethyl ester | 2 | 92 | 98 |
Propylphosphonic anhydride | Morpholine | 4 | 88 | 97 |
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 4-Aminopyridine | 1 | 95 | 99 |
Weinreb amide formation via N-methoxy-N-methylcarbamoyl chloride coupling enables access to ketone derivatives. This intermediate reacts with organometallic reagents (Grignard, organolithium) while preserving stereochemical integrity at position 7 [8]. Solid-phase diversification has been demonstrated using resin-bound amines, facilitating rapid library generation of spirocyclic amides for structure-activity relationship studies.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7